molecular formula C18H14ClFN4O2S2 B2659756 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 868973-85-7

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2659756
M. Wt: 436.9
InChI Key: PXMKUJZFYPZLQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzene and thiadiazole) would likely contribute to the compound’s overall stability . The chlorine and fluorine atoms would add to the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide bond, the aromatic rings, and the halogen atoms. The amide bond could potentially undergo hydrolysis under acidic or basic conditions . The aromatic rings could participate in electrophilic aromatic substitution reactions, and the halogen atoms could be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the amide bond would likely make the compound relatively stable and resistant to decomposition . The halogen atoms would increase the compound’s polarity, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Pathways for Derivatives : The compound serves as a precursor in the synthesis of derivatives with potential biological activities. For example, reactions of carboxamides with thiosemicarbazide and its derivatives lead to derivatives of 5-amino-2-hydrazino-1,3-thiazole, which undergo further reactions to produce substituted 3-amino-2-thiohydantoins with potential for pharmacological applications (Balya et al., 2008).

  • Antibacterial Agents : Fluorine-containing compounds, including thiadiazolotriazinones, synthesized from related structures, have been evaluated for their antibacterial activities. These compounds exhibit promising activity, highlighting the potential of utilizing N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide derivatives in antimicrobial research (Holla, Bhat, & Shetty, 2003).

  • Anticancer Research : The synthesis of benzothiazole acylhydrazones from related chemical structures has shown significant anticancer activity. This suggests that derivatives of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide could also be explored for their potential in cancer treatment (Osmaniye et al., 2018).

  • Anti-Inflammatory and Antinociceptive Activity : Thiazolo [3,2-a] pyrimidine derivatives, synthesized using related chemical frameworks, have been evaluated for anti-inflammatory and antinociceptive activity. This research direction suggests a possible application of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide derivatives in developing new analgesic and anti-inflammatory drugs (Alam et al., 2010).

  • Hypoxia-Selective Cytotoxins : The synthesis of regioisomers of hypoxia-selective cytotoxins from related structures indicates the potential of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide in the development of cancer therapeutics targeting hypoxic tumor environments (Palmer et al., 1996).

properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2S2/c19-14-7-2-1-4-12(14)9-21-15(25)10-27-18-24-23-17(28-18)22-16(26)11-5-3-6-13(20)8-11/h1-8H,9-10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMKUJZFYPZLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

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